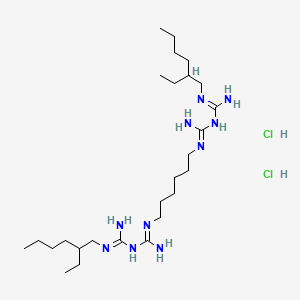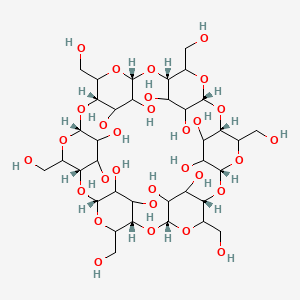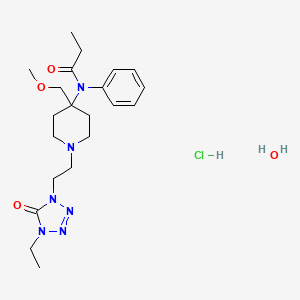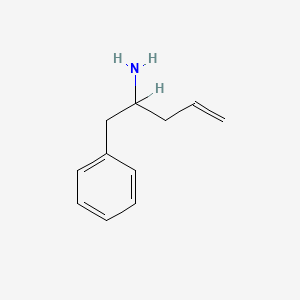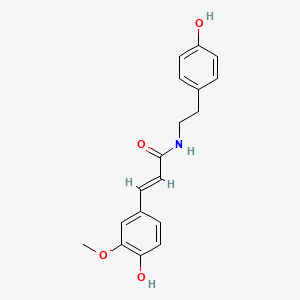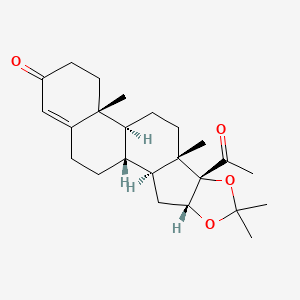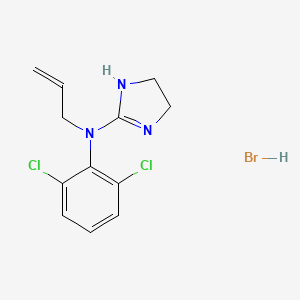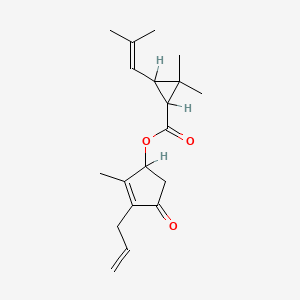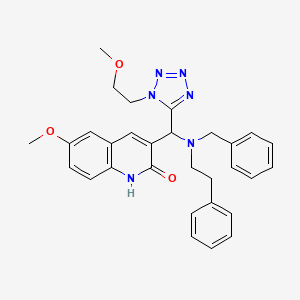
ASN04421891
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ASN04421891 是一种合成的有机化合物,以其对 GPR17 受体的强大调节作用而闻名。 该受体与多种神经退行性疾病有关,这使得 this compound 成为该领域研究的有希望的候选者 .
准备方法
合成路线和反应条件: ASN04421891 的合成涉及多个步骤,从其核心结构的制备开始。 该化合物的分子式为 C30H32N6O3,分子量为 524.61 g/mol . 合成路线通常涉及通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以达到所需的活性。
工业生产方法: this compound 的工业生产可能涉及优化合成路线以最大限度地提高收率和纯度。这可能包括使用高通量筛选方法来确定最有效的反应条件,以及开发可扩展的工艺进行大规模生产。
化学反应分析
反应类型: ASN04421891 主要由于其结构中存在各种官能团而发生取代反应。这些反应对于修饰化合物以增强其活性或改变其药代动力学特性至关重要。
常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括有机溶剂,如二甲基亚砜 (DMSO),以及催化剂,如钯碳 (Pd/C)。反应条件通常涉及控制温度和压力以确保生成所需产物。
主要产物: 涉及 this compound 的反应形成的主要产物通常是具有修饰官能团的衍生物。这些衍生物通常会测试其对 GPR17 受体的活性,以确定最有效的化合物以进行进一步开发。
科学研究应用
ASN04421891 在科学研究中有多种应用,特别是在神经退行性疾病的研究中。 其调节 GPR17 受体的能力使其成为研究该受体在多发性硬化症和阿尔茨海默病等疾病中的作用的宝贵工具 . 此外,this compound 可用于药物发现计划,以识别针对 GPR17 受体的新型治疗剂。
作用机制
ASN04421891 通过与 GPR17 受体结合发挥作用,GPR17 受体是一种参与调节各种细胞过程的 G 蛋白偶联受体。 结合后,this compound 调节受体的活性,导致下游信号通路发生变化,从而影响细胞存活、分化和炎症 . 这种机制在神经退行性疾病的背景下特别重要,因为这些通路的失调会加剧疾病的进展。
相似化合物的比较
类似化合物: 与 ASN04421891 类似的化合物包括其他 GPR17 受体调节剂,例如通过计算机模拟筛选和构效关系研究确定的那些 . 这些化合物与 this compound 在结构上相似,并表现出类似的 GPR17 受体活性。
独特性: 使 this compound 不同于其他类似化合物的特点是其高效力,在结合测定中 EC50 值为 3.67 nM . 这种高水平的活性使 this compound 成为神经退行性疾病领域进一步研究和开发的特别有吸引力的候选者。
属性
分子式 |
C30H32N6O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |
InChI 键 |
JKKKHIBCTKIWFJ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
规范 SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ASN04421891; ASN 04421891; ASN-04421891. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






